Methyl 2-amino-4-phenylthiophene-3-carboxylate

Catalog No.
S776768
CAS No.
67171-55-5
M.F
C12H11NO2S
M. Wt
233.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4-phenylthiophene-3-carboxylate

CAS Number

67171-55-5

Product Name

Methyl 2-amino-4-phenylthiophene-3-carboxylate

IUPAC Name

methyl 2-amino-4-phenylthiophene-3-carboxylate

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3

InChI Key

KHNSKPUYBBZGLW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . It has been proven to be effectual drugs in present respective disease scenario .

Methyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound characterized by its thiophene ring structure, which is a five-membered aromatic ring containing sulfur. The compound has the molecular formula C₁₂H₁₁N₁O₂S and a molecular weight of approximately 233.29 g/mol. Its structure includes an amino group and a carboxylate ester, making it a versatile building block in organic synthesis and medicinal chemistry.

, including:

  • Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The amino group can undergo reactions with electrophiles, leading to the formation of substituted derivatives.
  • Oxidation Reactions: The compound may be oxidized to form various products, depending on the reaction conditions and reagents used .

Research indicates that compounds related to methyl 2-amino-4-phenylthiophene-3-carboxylate exhibit biological activity, particularly as adenosine A1 receptor allosteric enhancers. Substitutions at the 4-position have been shown to significantly increase biological activity, suggesting potential therapeutic applications in pharmacology . The compound's derivatives have also been studied for their antimicrobial and anticancer properties.

Methyl 2-amino-4-phenylthiophene-3-carboxylate can be synthesized through various methods:

  • Condensation Reactions: Combining thiophene derivatives with appropriate amines and carboxylic acids under acidic or basic conditions.
  • Substitution Reactions: Employing nucleophilic substitutions on halogenated thiophenes followed by esterification.
  • Cyclization Techniques: Utilizing cyclization methods that involve thioketones or thioesters to form the thiophene ring system .

This compound has several applications in fields such as:

  • Medicinal Chemistry: As a potential drug candidate due to its biological activity.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Exploring its properties for use in electronic materials or sensors.

Interaction studies have highlighted the potential of methyl 2-amino-4-phenylthiophene-3-carboxylate as a modulator of receptor activity. These studies often focus on its binding affinity and efficacy at various biological targets, particularly within the central nervous system, where it may influence neurotransmission through adenosine receptors .

Several compounds share structural similarities with methyl 2-amino-4-phenylthiophene-3-carboxylate, including:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-4-methylthiophene-3-carboxylateMethyl group at the 4-positionVariation in substituent affects biological activity
Methyl 2-amino-4-(p-tolyl)thiophene-3-carboxylatep-Tolyl substituentEnhanced lipophilicity may influence pharmacokinetics
Methyl 2-amino-5-phenyldihydrothiophene-3-carboxylateDihydrothiophene structurePotentially different reactivity due to saturation

These compounds illustrate how variations in substituents can lead to significant differences in chemical reactivity and biological activity, highlighting the uniqueness of methyl 2-amino-4-phenylthiophene-3-carboxylate within this class of compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.05104977 g/mol

Monoisotopic Mass

233.05104977 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-amino-4-phenylthiophene-3-carboxylate

Dates

Modify: 2023-08-15

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